Bienvenue dans la boutique en ligne BenchChem!

Isoflucypram

SDHI fungicide FRAC subclassification binding site geometry

Isoflucypram (Iblon® technology) is a unique, first-in-class N-cyclopropyl-substituted SDHI fungicide delivering robust tripartite control of Septoria tritici, yellow rust, and brown rust—a spectrum unmatched by many legacy SDHIs. Choose isoflucypram-based formulations where brown rust (Puccinia recondita) is a primary yield-limiting factor; ADAS trials confirm efficacy comparable to the strongest straight SDHIs and superiority over bixafen-mixtures. Its distinct FRAC subclass and altered ubiquinone-binding mode make it a strategic asset for resistance management and tank-mix simplification. Ideal for high-yield winter wheat systems (T1/T2), where a +2.5 t/ha yield gain over untreated has been demonstrated. Secure your supply of this next-generation cereal fungicide today.

Molecular Formula C19H21ClF3N3O
Molecular Weight 399.8 g/mol
CAS No. 1255734-28-1
Cat. No. B6594648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoflucypram
CAS1255734-28-1
Molecular FormulaC19H21ClF3N3O
Molecular Weight399.8 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)Cl)CN(C2CC2)C(=O)C3=C(N(N=C3C(F)F)C)F
InChIInChI=1S/C19H21ClF3N3O/c1-10(2)14-7-4-12(20)8-11(14)9-26(13-5-6-13)19(27)15-16(17(21)22)24-25(3)18(15)23/h4,7-8,10,13,17H,5-6,9H2,1-3H3
InChIKeyJEFUQUGZXLEHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoflucypram (CAS 1255734-28-1) for Procurement: SDHI Fungicide Subclass with N-Cyclopropyl Carboxamide Architecture


Isoflucypram (CAS 1255734-28-1, Iblon®) is a succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer, representing the first member of a newly designated FRAC subclass within the complex II inhibitors family [1]. Structurally, isoflucypram is distinguished by a tertiary carboxamide containing an N-cyclopropyl group and a C1 chain between the carboxamide and phenyl moieties [2]. The compound exhibits low aqueous solubility (1.8 mg/L at 20°C), moderate lipophilicity (logP = 4.0), and low volatility, with a primary application scope covering foliar diseases of cereal crops including wheat, barley, rye, triticale, and oats [3].

Why Isoflucypram Cannot Be Substituted with Other SDHI Fungicides Without Loss of Efficacy


Within the SDHI class, isoflucypram is one of only two commercialized members featuring substitution on the carboxamide nitrogen—the other being pydiflumetofen—which fundamentally alters binding geometry at the ubiquinone binding site of succinate dehydrogenase [1]. This structural divergence translates into differentiated disease control spectra: whereas bixafen-containing mixtures such as Ascra® Xpro® show relative weakness against brown rust, isoflucypram-based formulations deliver robust control across the tripartite disease complex of Septoria tritici, yellow rust, and brown rust [2]. Generic substitution with alternative SDHIs therefore risks either compromising rust control efficacy or necessitating additional tank-mix partners to fill spectrum gaps, with direct implications for both program cost and resistance management strategy [3].

Isoflucypram Quantitative Differentiation Evidence: Head-to-Head Comparisons Against bixafen, benzovindiflupyr, and fluxapyroxad


N-Cyclopropyl Substitution Defines Isoflucypram as a Distinct FRAC Subclass with Altered Binding Mode

Isoflucypram is the first representative of a newly designated FRAC subclass within the complex II inhibitors, characterized by N-cyclopropyl substitution on the carboxamide nitrogen [1]. This structural feature is absent in conventional SDHIs such as bixafen, fluxapyroxad, and benzovindiflupyr. The N-cyclopropyl group and the C1 chain between the carboxamide and phenyl moieties together constitute two unique structural moieties that condition an altered binding mode in the ubiquinone binding site of fungal succinate dehydrogenase [2]. Only isoflucypram and pydiflumetofen among all commercial SDHIs possess substitution at the carboxamide nitrogen position [3].

SDHI fungicide FRAC subclassification binding site geometry structural differentiation

Plaxium® (Isoflucypram-based) Outperforms Ascra® Xpro® (Bixafen-based) in Multi-Year AHDB Wheat Trials

In AHDB fungicide performance trials conducted over the 2019, 2020, and 2021 harvest seasons, Plaxium® (fluopyram + isoflucypram + prothioconazole) demonstrated clear efficacy and yield-response advantages compared to Ascra® Xpro® (bixafen + fluopyram + prothioconazole) [1]. This represents a direct head-to-head comparison where the sole differential active ingredient is isoflucypram replacing bixafen within an otherwise identical co-formulation matrix [2].

wheat fungicide SDHI comparison field trial yield response

Isoflucypram Demonstrates Superior Brown Rust Efficacy Relative to bixafen-Based Mixtures

AHDB trials evaluated the relative performance of Plaxium® (isoflucypram-based) against multiple comparator mixtures for brown rust (Puccinia recondita) control. Plaxium® offered superior control compared to other mixture products tested and was comparable in efficacy to Imtrex (fluxapyroxad) and Elatus Plus (benzovindiflupyr)—two SDHI solo actives recognized as highly effective against brown rust [1]. ADAS plant pathologists confirm that isoflucypram is particularly active on brown rust, supporting its strategic role at the T2 application timing [2].

brown rust Puccinia recondita SDHI efficacy cereal disease

Isoflucypram + Prothioconazole Delivers +2.5 t/ha Yield Gain over Untreated in T1 Application Trials

In 10 replicated trials conducted across Great Britain during the 2022 growing season, the combination of isoflucypram (as Vimoy®) + prothioconazole (Proline® 275) applied at the T1 timing delivered a mean yield gain of 2.5 t/ha over the untreated control [1]. This yield response exceeded that delivered by comparator programs including Univoq (fenpicoxamid + prothioconazole), Revystar® XE (fluxapyroxad + mefentrifluconazole), and Elatus™ Era (benzovindiflupyr + prothioconazole) under the same trial conditions [2].

yield enhancement T1 fungicide wheat production SDHI performance

Isoflucypram 96h LC50 in Zebrafish: 170 nM — Intermediate Aquatic Toxicity Among Cereal SDHIs

In a comparative aquatic toxicity assessment using adult zebrafish (Danio rerio), isoflucypram exhibited a 96-hour LC50 value of 170 nM [1]. This positions isoflucypram with an intermediate toxicity profile relative to other cereal SDHIs tested under identical conditions: benzovindiflupyr (8.7 nM) showed approximately 20-fold higher acute toxicity, isopyrazam (70 nM) approximately 2.4-fold higher, and bixafen (230 nM) approximately 1.4-fold lower [2].

ecotoxicology aquatic toxicity SDHI safety environmental risk assessment

EFSA Concludes Isoflucypram Consumer Exposure Below Toxicological Reference Values for Cereal Uses

Following the EU peer review of isoflucypram conducted under Regulation (EC) No 1107/2009, EFSA concluded that for the representative uses on wheat, rye, triticale, barley, and oats, the residue levels arising in food and feed from the notified use result in consumer exposures below the toxicological reference values [1]. Sufficient residue trials on barley and wheat were analyzed, supported by validated analytical methods and covered by storage stability data, to propose MRLs for the representative uses and animal commodities [2].

residue MRL risk assessment food safety

Isoflucypram: Strategic Application Scenarios Derived from Quantitative Evidence


T2 Brown Rust Management in Winter Wheat: Isoflucypram as Preferred SDHI Component

For wheat production systems where brown rust (Puccinia recondita) is a primary yield-limiting factor, isoflucypram-based formulations offer differentiated efficacy. AHDB trials demonstrate that isoflucypram-containing mixtures achieve brown rust control comparable to the strongest SDHI straight actives (fluxapyroxad, benzovindiflupyr) and superior to alternative mixture products including bixafen-based formulations [1]. ADAS pathologists specifically recommend isoflucypram for T2 applications where brown rust pressure is anticipated, based on its demonstrated activity profile [2]. Procurement of isoflucypram-containing products for T2 use is indicated when brown rust susceptibility of planted varieties or regional pathogen pressure warrants prioritization of rust control without sacrificing Septoria efficacy.

High-Yield Winter Wheat Production: T1 Program Foundation for Maximizing Yield Response

In high-input, high-yield-potential winter wheat production systems, isoflucypram applied at T1 (in combination with prothioconazole) has demonstrated a mean yield gain of 2.5 t/ha over untreated controls across 10 replicated trials, exceeding the yield response of programs based on fenpicoxamid, fluxapyroxad, or benzovindiflupyr [1]. Additionally, in direct head-to-head comparison of three-way co-formulations, the isoflucypram-based Plaxium® delivered a +0.3 t/ha yield advantage over the bixafen-based Ascra® Xpro® [2]. This scenario is most applicable where maximizing return on fungicide investment is the primary procurement driver and where disease pressure is moderate to high across the tripartite disease complex.

Broad-Spectrum Cereal Disease Programs Requiring Simultaneous Septoria and Rust Control

ADAS trials confirm that isoflucypram demonstrates good activity against the tripartite disease complex of Septoria tritici, yellow rust, and brown rust—a balanced spectrum not equally shared by all SDHIs [1]. Bayer technical literature notes that many current Septoria-focused standards show weakness against yellow rust unless used at uneconomically high rates, while rust-focused actives fall short on Septoria control [2]. Isoflucypram addresses this imbalance, providing strong protection against wheat's two most damaging disease categories simultaneously [3]. Procurement is indicated for programs where simplifying tank-mix complexity or reducing the number of active ingredients applied per season is a strategic objective.

Resistance Management Rotations: Isoflucypram as a Structurally Distinct SDHI Component

Isoflucypram is classified as the first representative of a distinct FRAC subclass within the complex II inhibitors, defined by its N-cyclopropyl substitution pattern [1]. This structural distinction, shared only with pydiflumetofen among commercial SDHIs, correlates with an altered binding mode in the ubiquinone binding site of succinate dehydrogenase [2]. In resistance management modeling, replacing isoflucypram at T1 with a non-SDHI alternative (fenpicoxamid) was projected to extend SDHI lifespan by a factor of 0.8 [3]. Conversely, incorporating isoflucypram into rotation strategies provides a structurally differentiated SDHI option that may respond differently to existing SDHI-resistant pathogen populations. Procurement is strategically justified in regions with documented SDHI resistance or where stewardship guidelines mandate active ingredient rotation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoflucypram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.